molecular formula C12H15NOS B7472195 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone

Cat. No. B7472195
M. Wt: 221.32 g/mol
InChI Key: OPQPHVRRNRUFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone, also known as AZM, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone involves its ability to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that contribute to inflammation. 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone also induces apoptosis, or programmed cell death, in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone has been shown to have anti-inflammatory effects in animal models of inflammation, as well as anti-tumor effects in vitro and in vivo. Additionally, 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and efficacy of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone in vivo, as well as its potential use in combination with other anti-cancer agents. Finally, the development of novel synthetic routes to 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone could lead to the discovery of related compounds with improved pharmacological properties.

Synthesis Methods

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone can be synthesized through a multistep process starting with the reaction of 4-methylbenzenethiol with ethyl 2-bromoacetate to form 2-(4-methylphenyl)sulfanyl)acetic acid ethyl ester. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, 1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anti-cancer agent. Studies have shown that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and also has anti-tumor effects in certain cancer cell lines.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-10-3-5-11(6-4-10)15-9-12(14)13-7-2-8-13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPHVRRNRUFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone

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